3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile
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Overview
Description
3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of sulfur, nitrogen, and carbon atoms
Preparation Methods
The synthesis of 3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the pyrazine and carbonitrile groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atoms. Common reagents used in these reactions include acids, bases, and other organic solvents.
Scientific Research Applications
3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiadiazole and pyrazine derivatives. What sets 3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
- Pyrazine- and pyridine-substituted prop-2-yn-1-ols .
Properties
CAS No. |
797802-51-8 |
---|---|
Molecular Formula |
C10H5N5S3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H5N5S3/c1-2-5-16-9-14-15-10(18-9)17-8-7(6-11)12-3-4-13-8/h1,3-4H,5H2 |
InChI Key |
VKQNORBIIHUIBH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origin of Product |
United States |
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